Mebezonium - 688299-17-4

Mebezonium

Catalog Number: EVT-1549263
CAS Number: 688299-17-4
Molecular Formula: C19H40N2+2
Molecular Weight: 296.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Mebezonium iodide is classified as a quaternary ammonium salt, which is characterized by a positively charged nitrogen atom bonded to four organic groups. Its chemical formula is C19H40N2+2C_{19}H_{40}N_2^{+2} and it has a molecular weight of 296.5 g/mol. The compound can be sourced from various chemical suppliers and is utilized in both laboratory settings and industrial applications.

Synthesis Analysis

Methods of Synthesis

The synthesis of mebezonium iodide typically involves the quaternization of amines. A common synthetic route includes the reaction of trimethylamine with cyclohexylmethyl halides in an organic solvent under controlled temperature conditions. This reaction leads to the formation of the desired quaternary ammonium salt.

Technical Details

  1. Reagents: The primary reagents include trimethylamine and cyclohexylmethyl halides (such as iodomethane).
  2. Conditions: The reactions are generally carried out in organic solvents like methanol or ethanol at elevated temperatures to ensure complete conversion.
  3. Purification: Advanced purification techniques, such as crystallization and recrystallization, are employed to achieve high purity levels in the final product.
Molecular Structure Analysis

Structure and Data

Mebezonium iodide exhibits a complex molecular structure characterized by its quaternary ammonium group. The structural representation can be described using various notational systems:

  • IUPAC Name: Trimethyl-[4-[[4-(trimethylazaniumyl)cyclohexyl]methyl]cyclohexyl]azanium
  • InChI Key: GSTUMYVOFKPZNS-UHFFFAOYSA-N
  • SMILES Notation: CN+(C)C1CCC(CC1)CC2CCC(CC2)N+(C)C

This structure enables mebezonium to interact with biological receptors effectively, particularly at the neuromuscular junction.

Chemical Reactions Analysis

Types of Reactions

Mebezonium iodide primarily undergoes substitution reactions due to its quaternary ammonium nature. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

  1. Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or other amines in organic solvents.
  2. Oxidation Reactions: Can be carried out using strong oxidizing agents like potassium permanganate or chromium trioxide.
  3. Reduction Reactions: Achieved using reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

The products formed depend on the specific reagents and conditions used; for example, substitution with hydroxide ions can yield hydroxylated derivatives.

Mechanism of Action

Mebezonium exerts its effects primarily by blocking transmission at the neuromuscular junction. It acts on post-synaptic acetylcholine receptors, preventing nerve impulses from reaching skeletal muscles, which results in muscle paralysis—a critical effect for its use in euthanasia formulations.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Mebezonium iodide typically appears as a white crystalline solid.
  • Solubility: It is soluble in water and polar organic solvents.

Chemical Properties

  • Stability: Mebezonium is stable under normal storage conditions but should be protected from strong oxidizing agents.
  • Reactivity: It undergoes typical reactions associated with quaternary ammonium compounds, including nucleophilic substitution.

Relevant data indicate that mebezonium iodide's properties make it suitable for various applications across scientific disciplines.

Applications

Mebezonium iodide has diverse applications:

  • Chemistry: Used as a reagent in organic synthesis and analytical chemistry for detecting and quantifying quaternary ammonium compounds.
  • Biology: Studied for its effects on cellular processes, particularly regarding muscle relaxation.
  • Medicine: Primarily utilized in veterinary medicine for euthanasia formulations.
  • Industry: Employed in the formulation of pharmaceutical products and as an intermediate in synthesizing other chemical compounds.
Introduction to Mebezonium: Chemical and Pharmacological Context

Mebezonium iodide stands as a chemically distinctive quaternary ammonium compound whose primary pharmacological significance resides within veterinary euthanasia protocols. Characterized by its bis-quaternary ammonium structure, this compound exerts potent neuromuscular blocking effects through competitive antagonism at nicotinic acetylcholine receptors. Its development and application remain tightly focused within a specific veterinary context, devoid of therapeutic use in human medicine. The compound's significance arises from its synergistic role in multi-agent euthanasia solutions, where its paralytic action complements the central nervous system depressant effects of co-administered agents. This targeted application reflects careful consideration of interspecies physiological differences and the ethical imperative for humane animal death [3] [8].

Chemical Structure and Physicochemical Properties of Mebezonium

Mebezonium iodide (chemical name: trimethyl-[4-[[4-(trimethylazaniumyl)cyclohexyl]methyl]cyclohexyl]azanium diiodide) possesses the systematic IUPAC designation 4,4'-Methylenebis(N,N,N-trimethylcyclohexanaminium diiodide). Its molecular formula is C₁₉H₄₀I₂N₂, corresponding to a molecular weight of 550.34 g/mol [1] [4] [7]. Structurally, mebezonium features two quaternary ammonium groups connected by a methylene bridge (-CH₂-) attached to cyclohexyl rings. This bis-quaternary architecture is fundamental to its mechanism of action, enabling simultaneous interaction with multiple receptor sites on the nicotinic acetylcholine receptor complex.

The compound typically presents as a white to off-white crystalline solid exhibiting hygroscopic properties, necessitating protection from moisture during storage. Mebezonium iodide demonstrates limited solubility profiles, showing only slight solubility in water and methanol, which presents formulation challenges [7]. This constrained solubility profile likely influenced its inclusion in euthanasia solutions containing significant quantities of co-solvents like dimethylformamide (DMF), which enhance solubility but introduce additional handling precautions [3]. The structural rigidity imparted by the cyclohexane rings contributes to stereochemical stability, while the permanent positive charges on the quaternary nitrogen atoms prevent crossing lipid membranes, confining its pharmacological action to the periphery where it exerts its paralytic effects without central nervous system penetration.

Table 1: Fundamental Physicochemical Properties of Mebezonium Iodide

PropertyValue/DescriptionSource/Reference
CAS Registry Number7681-78-9 [4] [7]
Molecular FormulaC₁₉H₄₀I₂N₂ [1] [4]
Molecular Weight550.34 g/mol [4] [7]
IUPAC Nametrimethyl-[4-[[4-(trimethylazaniumyl)cyclohexyl]methyl]cyclohexyl]azanium diiodide [4]
Canonical SMILESCN+(C)C1CCC(CC1)CC2CCC(CC2)N+(C)C.[I-].[I-] [4]
AppearanceWhite to off-white crystalline solid [7]
SolubilitySlightly soluble in water and methanol [7]
HygroscopicityHygroscopic; moisture sensitive [7]

Historical Development and Regulatory Classification

The development of mebezonium iodide emerged from mid-20th century pharmacological research into neuromuscular blocking agents. While early curare alkaloids demonstrated the therapeutic potential of neuromuscular blockade, their unpredictable effects and sourcing challenges motivated the development of synthetic alternatives. Mebezonium represents a structural evolution within this class, specifically optimized through its symmetrical bis-quaternary ammonium design and cyclohexane ring system intended to enhance stability and potency consistency compared to earlier agents [3].

Mebezonium's regulatory pathway has been exclusively confined to veterinary medicine, with no approved human therapeutic applications. This classification stems from fundamental physiological differences between species, particularly regarding metabolic pathways and receptor sensitivities that make veterinary-specific formulations both necessary and safer for animal patients. Crucially, mebezonium has never received approval as a standalone pharmaceutical agent. Its entire regulatory approval hinges on its inclusion as a component in fixed-combination euthanasia solutions, most notably T-61 [3] [5]. This combination product approach received market authorization in several countries (primarily European nations and Canada) during the latter half of the 20th century, though its availability has subsequently become restricted or discontinued in many regions, including withdrawal from the U.S. market.

Regulatory agencies universally classify mebezonium-containing formulations under stringent handling requirements. Products like T-61 carry explicit "For Veterinary Use Only" designations and require professional administration [3]. The compound itself falls under various national and international chemical control regulations regarding hazardous substances, necessitating safety data sheets for handling. Its status remains distinct from scheduled controlled substances like opioids or anesthetics, reflecting its different abuse potential profile. However, the necessity for professional training in handling these agents is emphasized within regulatory documentation, particularly due to the presence of multiple potent compounds within the euthanasia solutions [3] [5].

Role in Veterinary and Experimental Euthanasia Solutions

Mebezonium iodide fulfills a specialized role exclusively within euthanasia solutions, functioning as a neuromuscular blocking agent that induces rapid flaccid paralysis of skeletal and respiratory muscles. Its pharmacological action occurs through competitive antagonism at nicotinic acetylcholine receptors within the neuromuscular junction. This mechanism prevents acetylcholine binding and subsequent depolarization, effectively disconnecting motor nerve signals from muscle fibers. In the context of euthanasia, this action complements and accelerates the lethal process initiated by co-administered agents [3] [8].

The primary commercial application of mebezonium iodide historically occurred in the T-61 euthanasia solution. Within this fixed-ratio formulation, mebezonium (50 mg/mL) acts synergistically with two other active components: embutramide (200 mg/mL), a central nervous system depressant that suppresses cortical activity and induces narcosis, and tetracaine hydrochloride (5 mg/mL), a local anesthetic that mitigates potential pain sensations during injection and contributes to cardiac conduction disruption [3]. This triple-combination approach creates a comprehensive physiological shutdown: embutramide induces unconsciousness and depresses respiratory drive; mebezonium ensures complete neuromuscular paralysis and respiratory muscle arrest; and tetracaine provides sensory blockade and contributes to cardiac effects. The formulation's design specifically addresses the potential failure points of single-agent euthanasia methods.

Mebezonium's contribution to the euthanasia process extends beyond its primary paralytic action. By inducing peripheral paralysis of respiratory muscles, it significantly reduces or eliminates agonal breathing – the reflexive gasps sometimes observed during dying processes that can be distressing to observers. This effect contributes substantially to the perceived tranquility of the euthanasia event [8]. Furthermore, through its induction of rapid circulatory collapse secondary to neuromuscular blockade and vasodilatory effects, mebezonium accelerates the progression to cardiac arrest [3]. Importantly, the ethical deployment of mebezonium-containing solutions mandates prior induction of unconsciousness through either chemical sedation/anesthesia or the simultaneous administration of the rapidly acting embutramide component. Regulatory warnings explicitly contraindicate T-61 use in conscious animals precisely to prevent the nightmarish scenario of paralysis without loss of consciousness [3] [6].

While pentobarbital-based solutions have dominated veterinary euthanasia in many regions, shortages of that agent have periodically renewed interest in alternative methods. During the 2021 global pentobarbital shortage attributed to manufacturing disruptions and pandemic-related supply chain issues, combination solutions containing neuromuscular blockers like mebezonium received reconsideration as potential alternatives in regions where they remained available [5] [6]. However, the requirement for prior unconsciousness creates practical challenges compared to pentobarbital's capacity to induce both unconsciousness and death in a single agent. Consequently, mebezonium's role remains confined within specific combination formulations rather than as a standalone euthanasia agent. Research applications in experimental euthanasia protocols occasionally utilize similar mechanisms, though with strict ethical oversight regarding proper anesthetic sequencing to prevent consciousness during paralysis [5].

Table 2: Components and Functions in T-61 Euthanasia Solution

ComponentConcentrationPharmacological ClassPrimary Euthanasia MechanismRole of Mebezonium Synergy
Embutramide200 mg/mLGABAergic CNS depressantNarcosis, respiratory center depressionAllows mebezonium to paralyze respiratory muscles without consciousness
Mebezonium Iodide50 mg/mLBis-quaternary ammonium blockerNeuromuscular paralysis, respiratory arrest, circulatory collapsePrimary agent for muscle paralysis and suppression of agonal breaths
Tetracaine HCl5 mg/mLLocal anestheticSensory nerve blockade, cardiac conduction disruptionPrevents potential injection pain and complements cardiac effects

The enduring significance of mebezonium in veterinary medicine lies in its specialized contribution to humane animal death. When deployed correctly within combination formulations and following established ethical protocols, it helps ensure a rapid, painless, and peaceful transition. Its mechanism addresses specific physiological aspects of the dying process that single-agent protocols might not fully control, particularly regarding neuromuscular activity. Nevertheless, its application remains tightly bound to strict veterinary oversight and ethical administration practices that prioritize the absence of consciousness during its paralytic action [3] [5] [8].

Properties

CAS Number

688299-17-4

Product Name

Mebezonium

IUPAC Name

trimethyl-[4-[[4-(trimethylazaniumyl)cyclohexyl]methyl]cyclohexyl]azanium

Molecular Formula

C19H40N2+2

Molecular Weight

296.5 g/mol

InChI

InChI=1S/C19H40N2/c1-20(2,3)18-11-7-16(8-12-18)15-17-9-13-19(14-10-17)21(4,5)6/h16-19H,7-15H2,1-6H3/q+2

InChI Key

GSTUMYVOFKPZNS-UHFFFAOYSA-N

SMILES

C[N+](C)(C)C1CCC(CC1)CC2CCC(CC2)[N+](C)(C)C

Synonyms

4,4'-methylenebis(cyclohexyltrimethyl)ammonium
mebezonium
mebezonium iodide

Canonical SMILES

C[N+](C)(C)C1CCC(CC1)CC2CCC(CC2)[N+](C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.